1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine
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Overview
Description
1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.274. The purity is usually 95%.
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Scientific Research Applications
Biased Agonism at Serotonin Receptors
Compounds structurally related to 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine have been explored for their potential as biased agonists at serotonin 5-HT1A receptors. Such compounds show promise in diversifying therapeutic approaches for central nervous system pathologies, with an emphasis on reduced side effects and improved therapeutic activity. These compounds, due to their unique "signaling fingerprints," exhibit distinct in vivo profiles which may translate to new treatment options for psychiatric disorders (Sniecikowska et al., 2020).
Anticonvulsant Properties
A series of Schiff bases of 3-aminomethyl pyridine, with chemical structures resembling this compound, have demonstrated potential as anticonvulsant agents. These compounds, through various models, have shown seizures protection, suggesting their potential in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Synthesis of Pharmacologically Active Compounds
The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine, which is structurally similar to this compound, has been reported. These compounds serve as intermediates for the creation of disubstituted 1-(indolin-5-yl)methanamines, which could have significant pharmacological properties (Ogurtsov & Rakitin, 2021).
Development of Novel Antidepressants
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound similar to this compound, have been designed as biased agonists of serotonin 5-HT1A receptors. These compounds, with their preferential targeting of various signaling pathways, hold promise as potential antidepressant drug candidates (Sniecikowska et al., 2019).
Anticancer Properties
Research into novel indole-based small molecules, structurally related to this compound, has shown potential for anticancer applications through SIRT1 inhibition. These molecules have demonstrated significant growth inhibitory action against cancer cell lines at low micromolar concentrations (Panathur et al., 2013).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways contribute to the compound’s therapeutic potential.
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(1-ethyl-5-methyl-1H-indol-2-yl)methanamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and interaction with its targets. For instance, some indole derivatives are recommended to be stored in dark places under an inert atmosphere at 2-8°C to maintain their stability .
Properties
IUPAC Name |
(1-ethyl-5-methylindol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14-11(8-13)7-10-6-9(2)4-5-12(10)14/h4-7H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVXKQOMTAMZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C=C1CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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